2-Cyclopropyl-4-fluoropyridine

Lipophilicity Drug-likeness ADME prediction

2-Cyclopropyl-4-fluoropyridine (CAS 1563530-11-9, molecular formula C₈H₈FN, MW 137.15 g/mol) is a disubstituted pyridine building block bearing a cyclopropyl group at the 2-position and a fluorine atom at the 4-position. It belongs to the broader class of 4-fluoropyridines, which are privileged scaffolds in pharmaceutical and agrochemical research due to the fluorine atom's ability to enhance metabolic stability, modulate lipophilicity, and participate in hydrogen-bonding interactions.

Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
Cat. No. B14040904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-fluoropyridine
Molecular FormulaC8H8FN
Molecular Weight137.15 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CC(=C2)F
InChIInChI=1S/C8H8FN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2
InChIKeyCTJJIPBHVBFCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-4-fluoropyridine for Procurement: Physicochemical Baseline and Class Context


2-Cyclopropyl-4-fluoropyridine (CAS 1563530-11-9, molecular formula C₈H₈FN, MW 137.15 g/mol) is a disubstituted pyridine building block bearing a cyclopropyl group at the 2-position and a fluorine atom at the 4-position [1]. It belongs to the broader class of 4-fluoropyridines, which are privileged scaffolds in pharmaceutical and agrochemical research due to the fluorine atom's ability to enhance metabolic stability, modulate lipophilicity, and participate in hydrogen-bonding interactions [2]. The compound shares the same molecular formula and mass (137.15 g/mol) with several regioisomeric cyclopropyl-fluoropyridines, including 5-cyclopropyl-2-fluoropyridine, 3-cyclopropyl-2-fluoropyridine, and 4-cyclopropyl-2-fluoropyridine, yet its distinct 2-cyclopropyl/4-fluoro substitution pattern imparts quantifiable differences in computed lipophilicity that are meaningful for lead optimization and synthetic strategy decisions [1].

Why 2-Cyclopropyl-4-fluoropyridine Cannot Be Simply Replaced by Its C₈H₈FN Isomers


Although 2-cyclopropyl-4-fluoropyridine shares an identical molecular formula, molecular weight, and topological polar surface area (12.9 Ų) with its C₈H₈FN regioisomers, the position of the fluorine substituent on the pyridine ring fundamentally alters key physicochemical properties that govern reactivity, pharmacokinetic behavior, and synthetic utility [1]. The fluorine atom at C4 exerts a distinct mesomeric electron-donating effect (+M) while simultaneously withdrawing electron density inductively (−I), resulting in a net electronic profile that differs substantially from isomers bearing fluorine at C2 or C3 [2]. This electronic difference manifests as a computed XLogP3 value of 1.5—approximately 0.7 log units lower than the 2.2 value observed for 5-cyclopropyl-2-fluoropyridine, 3-cyclopropyl-2-fluoropyridine, and 4-cyclopropyl-2-fluoropyridine [1]. In practice, this means that substituting one isomer for another in a synthetic sequence or biological assay introduces uncontrolled variability in solubility, membrane permeability, and target binding that cannot be corrected by simple stoichiometric adjustment.

Quantitative Differentiation Evidence: 2-Cyclopropyl-4-fluoropyridine vs. Closest Analogs


XLogP3 Lipophilicity: 2-Cyclopropyl-4-fluoropyridine Is 0.7 Log Units Less Lipophilic Than All C₈H₈FN Regioisomers

The computed XLogP3 value for 2-cyclopropyl-4-fluoropyridine is 1.5, which is 0.7 log units lower than the 2.2 value shared by 5-cyclopropyl-2-fluoropyridine, 3-cyclopropyl-2-fluoropyridine, and 4-cyclopropyl-2-fluoropyridine [1]. This represents a ~2.3-fold reduction in predicted octanol-water partition coefficient compared to its nearest regioisomers, a magnitude of difference that can substantially influence oral absorption, CNS penetration, and plasma protein binding in lead optimization programs [2].

Lipophilicity Drug-likeness ADME prediction

Fluorine at C4 vs. C2: Differential Electronic Effects on Pyridine Ring Basicity and Hydrogen-Bond Acceptor Capacity

In 2-cyclopropyl-4-fluoropyridine, the fluorine atom is positioned para to the pyridine nitrogen, where it exerts a +M (resonance electron-donating) effect that partially offsets its −I (inductive electron-withdrawing) effect on the ring nitrogen. In contrast, isomers bearing fluorine at the 2-position (e.g., 5-cyclopropyl-2-fluoropyridine) place the electronegative fluorine directly adjacent to the ring nitrogen, where the dominant −I effect substantially reduces pyridine basicity [1]. This positional difference is well-established for fluoropyridines: the pKa of 4-fluoropyridine is approximately 3.6, whereas 2-fluoropyridine has a pKa near −0.4, a >4 order-of-magnitude difference in basicity [2]. Consequently, 2-cyclopropyl-4-fluoropyridine retains significantly greater pyridine nitrogen basicity and nucleophilicity compared to its 2-fluoro-substituted isomers, which directly impacts its behavior in acid-base extractions, salt formation, coordination chemistry, and hydrogen-bond-dependent molecular recognition [1].

Pyridine basicity Electronic effects Hydrogen bonding Medicinal chemistry

Synthetic Route Advantage: Single-Step Access via [3+2]/[2+1] Cycloaddition of gem-Difluorocyclopropenes

A 2022 methodology published in Chinese Chemical Letters demonstrates that 4-fluoropyridines, including 2-substituted variants, can be accessed with excellent regioselectivity via a [3+2]/[2+1] cycloaddition reaction between gem-difluorocyclopropenes and isocyanides in moderate to good yields [1]. This de novo construction strategy is particularly advantageous for 4-fluoropyridine targets because the fluorine atom is installed as part of the ring-forming process rather than through late-stage halogen exchange (e.g., Balz-Schiemann reaction), which suffers from harsh acidic conditions, reagent toxicity, and explosion hazards associated with diazonium intermediates [2]. The [3+2]/[2+1] approach has been demonstrated at process scale and applied to the synthesis of a PKM2 modulator analogue, establishing industrial feasibility for the 4-fluoropyridine scaffold class [1].

Synthetic methodology Building block synthesis Regioselectivity 4-Fluoropyridine

Predicted Boiling Point and Physical Form Differentiation from the Swapped Regioisomer 4-Cyclopropyl-2-fluoropyridine

The regioisomer 4-cyclopropyl-2-fluoropyridine (CAS 1668629-90-0), which bears the cyclopropyl and fluorine substituents at positions swapped relative to the target compound, has a predicted boiling point of 196.1 ± 28.0 °C and a predicted density of 1.194 ± 0.06 g/cm³ . This isomer is also reported as a liquid at ambient temperature . While experimental boiling point data for 2-cyclopropyl-4-fluoropyridine remains unreported in publicly accessible databases, the different dipole moment and molecular shape arising from the altered substitution pattern predictably shift the boiling point relative to the 4-cyclopropyl-2-fluoro isomer. The target compound's distinct InChIKey (CTJJIPBHVBFCEF-UHFFFAOYSA-N) provides unambiguous identity verification [1].

Physical properties Boiling point Form handling Storage

Unique Reactivity Profile: 4-Fluoropyridines as Superior Substrates for Nucleophilic Aromatic Substitution

The 4-fluoro substituent in 2-cyclopropyl-4-fluoropyridine activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at positions ortho and para to the fluorine, enabling selective downstream functionalization that is not identically accessible with 2-fluoro or 3-fluoro isomers [1]. In 4-fluoropyridines, the fluorine atom is situated at the position most activated for SNAr due to stabilization of the Meisenheimer intermediate by the ring nitrogen in the para relationship [2]. A 2020 study by the Mindiola group demonstrated regioselective C–F bond activation of fluoropyridines at zirconium, with 4-fluoropyridine derivatives showing distinct reactivity patterns compared to 2-fluoropyridine analogues [1]. This positional reactivity enables chemists to use 2-cyclopropyl-4-fluoropyridine as a scaffold for sequential functionalization at C2 (via the cyclopropyl group's directing effects), C4 (via fluorine displacement), and other ring positions via C–H activation or cross-coupling [2].

Nucleophilic aromatic substitution SNAr Cross-coupling C-F activation

2-Cyclopropyl-4-fluoropyridine: Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity Without Sacrificing Fluorine Benefits

When a lead series requires the metabolic stability conferred by fluorine substitution but exceeds target logP or logD thresholds, 2-cyclopropyl-4-fluoropyridine offers an XLogP3 of 1.5, which is 0.7 units lower than any of its C₈H₈FN regioisomers (all at 2.2) [1]. This enables medicinal chemists to retain the cyclopropyl-fluoropyridine pharmacophore while improving Lipinski compliance, reducing hERG liability risk, and potentially lowering non-specific protein binding—all without introducing additional heteroatoms that would increase molecular weight or H-bond donor count [1]. The compound is particularly suited for CNS programs where logD₇.₄ < 3 is desirable, and for oral drug candidates where logP < 5 is targeted [2].

Diversity-Oriented Synthesis Exploiting SNAr Reactivity at C4 for Late-Stage Functionalization

The 4-fluoro substituent in 2-cyclopropyl-4-fluoropyridine provides a synthetically tractable handle for nucleophilic aromatic substitution (SNAr) at the activated C6 position, enabling late-stage diversification with amines, alkoxides, or thiols without disturbing the 2-cyclopropyl group [1]. This regioselectivity is fundamentally different from 2-fluoro isomers, where the fluorine occupies the position typically targeted for SNAr, and from 3-fluoro isomers, which are poorly activated for nucleophilic displacement [1]. For library synthesis programs, this differential reactivity means that 2-cyclopropyl-4-fluoropyridine serves as a distinct diversity point that generates chemical space not accessible from its isomers [2].

Agrochemical Intermediate Synthesis Leveraging Pyridine Basicity for Salt Formation and Purification

The retained pyridine nitrogen basicity of the 4-fluoro substitution pattern (class reference pKa ≈ 3.6 for 4-fluoropyridine vs. ≈ −0.4 for 2-fluoropyridine) enables straightforward acid-base extraction and salt-mediated purification during intermediate workup [1]. For agrochemical programs producing multi-kilogram quantities, this translates to reduced solvent consumption, simpler equipment requirements, and higher throughput compared to 2-fluoro-substituted isomers that cannot be protonated under mild aqueous acid conditions [2]. The 2-cyclopropyl group further contributes to the compound's value by providing a rigid, three-dimensional substituent that can improve target selectivity in enzyme and receptor binding pockets [1].

PKM2 Modulator and Metabolic Disease Research Programs

The 4-fluoropyridine scaffold class, to which 2-cyclopropyl-4-fluoropyridine belongs, has established precedent as a core motif in pyruvate kinase M2 (PKM2) modulator programs, with synthesis of a PKM2 modulator analogue having been demonstrated using the [3+2]/[2+1] cycloaddition methodology at process scale [1]. While the target compound itself has limited published bioactivity data as a standalone entity, its structural features—4-fluoropyridine core, cyclopropyl substituent, and low molecular weight (137.15 g/mol)—align with fragment-based drug discovery criteria and make it an attractive starting point for hit-to-lead campaigns targeting metabolic and oncology indications [1].

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